Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
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Overview
Description
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((3-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
- Methyl 4-(((3-(3-bromophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
- Methyl 4-(((3-(3-chlorophenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
Uniqueness
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the thioxo functionality in the triazole ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Biological Activity
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a compound with significant potential in pharmacology due to its structural attributes and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H13ClN4O2S
- Molar Mass : 372.82 g/mol
- SMILES Notation : COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit various biological activities. The specific activities associated with this compound can be categorized as follows:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thioxo group enhances the compound's ability to inhibit microbial growth. For instance, studies have shown that related triazole compounds demonstrate significant antibacterial effects against various pathogens .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that methyl benzoate derivatives can enhance the bioavailability of triazoles in cancer therapy .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Study : A study on a series of triazole derivatives demonstrated that compounds with chlorophenyl substitutions exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research published in MDPI highlighted that certain triazole derivatives showed promising results in inhibiting the growth of various cancer cell lines, suggesting that this compound may share similar properties .
- Inflammation Model : In vivo studies indicated that triazole-based compounds could reduce inflammation markers in animal models, supporting their potential use in inflammatory diseases .
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Triazole derivatives | Significant inhibition of bacterial growth |
Anticancer | Triazoles with benzoate groups | Induction of apoptosis in cancer cells |
Anti-inflammatory | Thiosemicarbazones | Reduction of inflammatory cytokines |
Properties
CAS No. |
478254-79-4 |
---|---|
Molecular Formula |
C17H13ClN4O2S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O2S/c1-24-16(23)12-7-5-11(6-8-12)10-19-22-15(20-21-17(22)25)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
GHCHJQUPNDMORP-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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